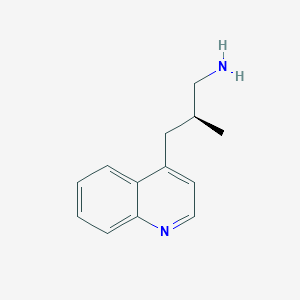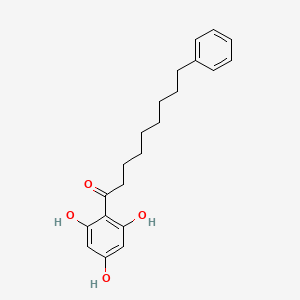
9-Phenyl-1-(2,4,6-trihydroxyphenyl)nonan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Phenyl-1-(2,4,6-trihydroxyphenyl)nonan-1-one is an aromatic ketone. It is a natural product found in Horsfieldia glabra. The molecular formula is C21H26O4 . The average mass is 342.429 Da and the monoisotopic mass is 342.183105 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of a nonanone backbone with a phenyl group at the 9th carbon and a 2,4,6-trihydroxyphenyl group attached to the carbonyl carbon . The InChI string isInChI=1S/C21H26O4/c22-17-14-19 (24)21 (20 (25)15-17)18 (23)13-9-4-2-1-3-6-10-16-11-7-5-8-12-16/h5,7-8,11-12,14-15,22,24-25H,1-4,6,9-10,13H2 .
Applications De Recherche Scientifique
Chemical Synthesis and Molecular Structure
- 9-Phenyl-1-(2,4,6-trihydroxyphenyl)nonan-1-one has been synthesized from various compounds, including Horsfieldia glabra, with applications in exploring molecular structures and synthesis pathways (Pinto et al., 1988).
- Studies on similar compounds, such as 5-(2-Bromo-3-methoxyphenyl)-2-methyl-2-azabicyclo[3.3.1]nonan-9-one, highlight the synthesis and stereochemical analysis, contributing to the understanding of molecular architecture (Zezula et al., 2007).
- Conformational studies using dynamic NMR on diarylbicyclononanes, related to this compound, provide insights into stereochemical dynamics and molecular behavior in solution (Casarini et al., 2003).
Photocatalysis and Chemical Reactions
- The compound's structural analogs have been used in photocatalysis, as evidenced by the photocatalytic oxidation of benzyl alcohol to benzaldehyde using similar molecular structures, demonstrating its potential in synthetic chemistry and environmental applications (Ohkubo et al., 2006).
Polymer Production and Bacterial Applications
- Research involving similar compounds, such as 9-phenylnonanoic acid, shows their use in bacterial production of poly-3-hydroxyalkanoates with arylalkyl substituent groups, indicating the potential of this compound in biopolymer and sustainable material production (Hazer et al., 1996).
Fluorescence and Sensing Applications
- Compounds with structures similar to this compound have been explored for their fluorescent properties. For instance, studies on pyrazolylpyrene derivatives show bright fluorescence, indicating potential applications in fluorescence-based sensing and imaging technologies (Wrona-Piotrowicz et al., 2022).
Ligands in Asymmetric Catalysis
- Research on phosphine derivatives indicates the potential of compounds like this compound in asymmetric catalysis. This application is crucial in creating chiral molecules, which are important in pharmaceutical synthesis and material science (Abbenhuis et al., 1995).
Mécanisme D'action
Propriétés
IUPAC Name |
9-phenyl-1-(2,4,6-trihydroxyphenyl)nonan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26O4/c22-17-14-19(24)21(20(25)15-17)18(23)13-9-4-2-1-3-6-10-16-11-7-5-8-12-16/h5,7-8,11-12,14-15,22,24-25H,1-4,6,9-10,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOGZWXIAHJKVAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCCCCCCC(=O)C2=C(C=C(C=C2O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101347919 |
Source


|
| Record name | 9-Phenyl-1-(2,4,6-trihydroxyphenyl)nonan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101347919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119736-95-7 |
Source


|
| Record name | 9-Phenyl-1-(2,4,6-trihydroxyphenyl)nonan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101347919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
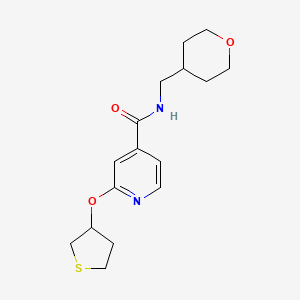
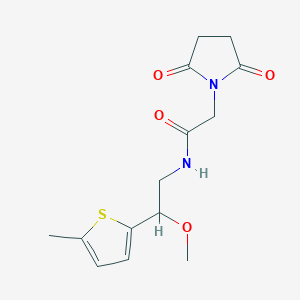

![1-Benzyl-4-chloro-6-(trifluoromethyl)pyrazolo[3,4-d]pyrimidine](/img/structure/B2750516.png)
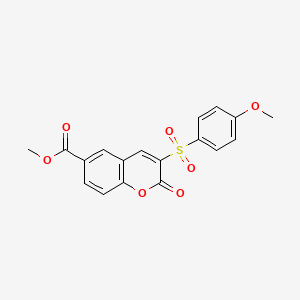
![Methyl 2-amino-2-[3-(4-propylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2750518.png)
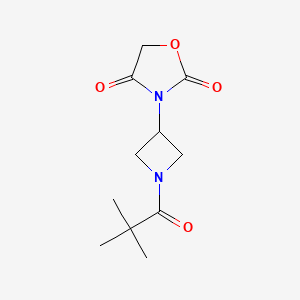

![{Bicyclo[3.1.0]hexan-3-yl}methanamine hydrochloride](/img/structure/B2750524.png)
![N-[1-(5-bromofuran-2-carbonyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2750525.png)
![N-(4-ethylphenyl)-2-{[3-oxo-2-({[(thiophen-2-yl)methyl]carbamoyl}methyl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}butanamide](/img/structure/B2750528.png)
![N-[5-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2-(N-methylmethanesulfonamido)acetamide](/img/structure/B2750529.png)

